7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride
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Overview
Description
7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of N-alkylated spirocyclic compounds.
Scientific Research Applications
7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug discovery.
Medicine: Explored for its activity as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target involved .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]Decane
- 2,7-Diazaspiro[4.5]Decane
- 2,7-Diazaspiro[4.4]Nonane
- 2-Oxa-7-Azaspiro[4.4]Nonane
Comparison: 7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride is unique due to the presence of both nitrogen and oxygen atoms in its spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, other similar compounds may lack either the nitrogen or oxygen atom, resulting in different reactivity and biological activity .
Properties
IUPAC Name |
7-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(7-10-5-1)3-4-9-6-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCMHNRMMUYSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)COC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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